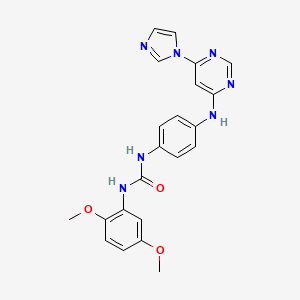

1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2,5-dimethoxyphenyl)urea

Description

Properties

IUPAC Name |

1-(2,5-dimethoxyphenyl)-3-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N7O3/c1-31-17-7-8-19(32-2)18(11-17)28-22(30)27-16-5-3-15(4-6-16)26-20-12-21(25-13-24-20)29-10-9-23-14-29/h3-14H,1-2H3,(H,24,25,26)(H2,27,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJOJUVSUPZZAOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2,5-dimethoxyphenyl)urea is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

It features a urea linkage and incorporates an imidazole and pyrimidine moiety, which are significant for its biological interactions.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 368.41 g/mol |

| Molecular Formula | C₁₉H₂₀N₆O₃ |

| CAS Number | Not available |

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The mechanism of action primarily involves the inhibition of specific kinases that are crucial for tumor growth and proliferation. For instance, it has been shown to inhibit fibroblast growth factor receptor (FGFR) signaling pathways, which are often dysregulated in cancers.

Case Study: Inhibition of FGFR

In a study conducted by researchers at , various derivatives of similar compounds were evaluated for their ability to inhibit FGFR activity. The results indicated that modifications to the phenyl and pyrimidine rings significantly enhanced inhibitory potency. The compound was noted for its comparable efficacy to known FGFR inhibitors.

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various bacterial strains. In vitro assays demonstrated moderate activity against Gram-positive bacteria, suggesting potential applications in treating infections caused by resistant strains.

Table: Antimicrobial Activity Results

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Enzyme Inhibition

Another critical aspect of the biological activity of this compound is its role as an enzyme inhibitor. It has been identified as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis.

Mechanism of DHFR Inhibition

The inhibition of DHFR leads to reduced levels of tetrahydrofolate, impairing nucleotide synthesis and ultimately affecting cell proliferation. This mechanism is particularly relevant in cancer therapy, where rapid cell division is a hallmark.

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that specific substitutions on the phenyl and pyrimidine rings significantly influence the biological activity of the compound. For example:

- Dimethoxy Substituents : The presence of 2,5-dimethoxy groups on the phenyl ring enhances lipophilicity and cellular uptake.

- Imidazole Moiety : The imidazole ring contributes to the interaction with target enzymes through hydrogen bonding and hydrophobic interactions.

Clinical Implications

The promising results from preclinical studies suggest that this compound could be further developed into a therapeutic agent for various cancers. Ongoing research aims to optimize its pharmacokinetic properties and assess its safety profile in clinical trials.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea Derivatives with Pyrimidine/Imidazole Motifs

The compound shares structural similarities with other urea-based inhibitors but differs in substituent arrangement and target specificity:

Key Findings :

- The 2,5-dimethoxyphenyl group in the primary compound improves metabolic stability compared to simpler phenylurea analogs (e.g., ’s dimethylphenyl variant) .

- The imidazole-pyrimidine core distinguishes it from imidazoline derivatives (), which lack urea linkages and exhibit undefined biological targets.

Functional Analogues: BTK and Kinase Inhibitors

However, these compounds target tyrosine kinases (e.g., Bruton’s tyrosine kinase) rather than metabolic transporters like MCT4 . This highlights the primary compound’s unique mechanism in targeting cancer metabolism over proliferative signaling pathways.

Selectivity and Efficacy

- MCT4 Inhibition : Demonstrates >50% inhibition at 1 µM in in vitro assays, with minimal off-target effects on MCT1 .

- Synergy with Chemotherapy : Preclinical models suggest enhanced efficacy when combined with cisplatin, likely due to lactate transport blockade in resistant tumors .

Limitations and Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.